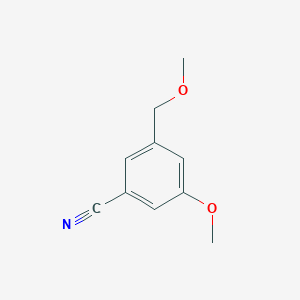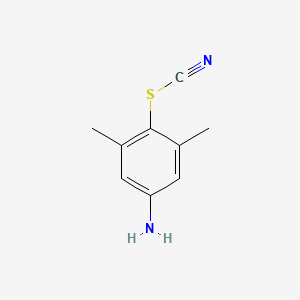
3-(4-propan-2-yloxyphenyl)pyridin-2-amine
概要
説明
3-(4-propan-2-yloxyphenyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an amine group at the 2-position and a 4-propan-2-yloxyphenyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propan-2-yloxyphenyl)pyridin-2-amine typically involves the following steps:
Formation of the 4-propan-2-yloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate.
Coupling with pyridine derivative: The intermediate is then coupled with a pyridine derivative, such as 2-aminopyridine, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-propan-2-yloxyphenyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
3-(4-propan-2-yloxyphenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Biology: Employed in the design of novel bioactive molecules for drug discovery
作用機序
The mechanism of action of 3-(4-propan-2-yloxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 2-(4-propan-2-yloxyphenyl)pyridine
- 4-(4-propan-2-yloxyphenyl)pyrimidine
- 3-(4-propan-2-yloxyphenyl)quinoline
Uniqueness
3-(4-propan-2-yloxyphenyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in biological assays .
特性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC名 |
3-(4-propan-2-yloxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C14H16N2O/c1-10(2)17-12-7-5-11(6-8-12)13-4-3-9-16-14(13)15/h3-10H,1-2H3,(H2,15,16) |
InChIキー |
NOEHWEGKHWVSDL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=C(N=CC=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
![TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)

![4'-Bromo-3',4-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8692580.png)

![5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile](/img/structure/B8692598.png)





![2-Amino-6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8692653.png)
